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This document provides detailed application notes and protocols for various in vivo animal
models used to investigate the function of A Disintegrin and Metalloproteinase 17 (ADAM17),
also known as TNF-a converting enzyme (TACE). These models are invaluable tools for
dissecting the physiological and pathological roles of ADAM17 in development, inflammation,
and cancer.

Application Notes
Constitutive ADAM17 Knockout Mice

» Description: These mice have a complete and systemic deletion of the Adam17 gene.

e Phenotype: Constitutive ablation of ADAML17 is perinatally lethal.[1][2] Pups are born with
open eyes and exhibit defects in heart valve development, which phenocopies the ablation of
the ADAM17 substrate Transforming Growth Factor-alpha (TGFa).[1] This lethality is
primarily attributed to impaired Epidermal Growth Factor Receptor (EGFR) signaling.[1][3]

o Applications:
o Studying the essential role of ADAM17 in embryonic and perinatal development.

o Investigating the fundamental importance of ADAM17-mediated EGFR ligand shedding.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b571539?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2916135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Limitations: The perinatal lethality precludes the study of ADAM17 function in adult animals
and in postnatal disease processes.

Hypomorphic ADAM17 Mice (ADAM17exl/ex)

o Description: These mice carry a targeted mutation in the Adam17 gene, leading to a dramatic
reduction (approximately 95%) in ADAM17 expression across all tissues.[4] This model is
viable and fertile.[2][5][6]

e Phenotype: ADAM17ex/ex mice display a range of defects resulting from compromised
shedding of ADAM17 substrates. These include eye, heart, and skin abnormalities due to
impaired EGFR signaling.[2][5][6] They also show compromised shedding of L-selectin and
TNFa.[2][6] Interestingly, while unchallenged intestines appear normal, these mice exhibit
increased susceptibility to dextran sulfate sodium (DSS)-induced colitis due to defective

epithelial regeneration.[2][5]
o Applications:

o Investigating the long-term consequences of reduced, but not absent, ADAM17 activity in

adult mice.
o Modeling diseases where a partial loss of ADAM17 function is hypothesized to play a role.
o Studying the roles of ADAM17 in inflammatory responses and tissue repair.

o Limitations: The residual ADAM17 activity might mask some functions that require complete
ablation of the enzyme.

Conditional ADAM17 Knockout (cKO) Mice

o Description: These models utilize the Cre-LoxP system to delete Adam17 in a tissue-specific
or cell-type-specific manner. This approach bypasses the perinatal lethality of the full
knockout.

e Phenotypes and Applications:

o Keratinocyte-specific cKO: Mice develop severe defects in epidermal barrier integrity
shortly after birth and chronic dermatitis in adulthood, highlighting the role of the
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ADAM17/EGFR axis in skin homeostasis.[1]

o Chondrocyte-specific cKO: Leads to defects in endochondral ossification and retarded
growth of long bones.[1]

o Myeloid cell-specific cKO: These mice are strongly protected from endotoxin shock
lethality, demonstrating the critical role of ADAM17 in myeloid cells for TNFa release
during sepsis.[1] They are also protected against rheumatoid arthritis to a similar extent as
TNF ablation.[1]

o Intestinal Epithelial Cell (IEC)-specific cKO: These mice have a normal intestinal
architecture under baseline conditions but show altered responses in disease models.[7]
For instance, they are protected from total parenteral nutrition-induced mucosal atrophy.[7]

o Endothelial cell-specific cKO: Deletion of ADAM17 in endothelial cells reduces vascular
permeability and leukocyte recruitment in models of acute lung injury.[1] In models of
diabetic nephropathy, these mice show protection against glomerular injury.[8]

o Thymic Epithelial Cell (TEC)-specific cKO: Surprisingly, these mice show normal T cell
development, but reduced expression of the transcription factor Aire.[9]

o Limitations: The choice of Cre driver is critical and may have off-target effects or incomplete
penetrance. The timing of gene deletion can also influence the observed phenotype.

Transgenic Mice with Truncated ADAM17 Cytoplasmic
Domain (Adam17Acyto)

o Description: These mice are generated using CRISPR-Cas9 to express an ADAM17 protein
that lacks the intracellular cytoplasmic domain.[10]

e Phenotype: Adam17Acyto mice exhibit a hypomorphic phenotype due to the destabilization
and reduced levels of the mutant protein.[10] This suggests that while the cytoplasmic
domain is not required for the catalytic activity of ADAML17, it is crucial for its stability in vivo.
[10]

e Applications:
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o Studying the in vivo role of the ADAM17 cytoplasmic domain in regulating protein stability,
trafficking, and interaction with other proteins.

» Limitations: The hypomorphic nature of the phenotype can make it difficult to distinguish
between the effects of protein instability and the loss of specific functions of the cytoplasmic
tail.

Quantitative Data Summary
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Experimental Protocols
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Protocol 1: Induction of Experimental Colitis using
Dextran Sulfate Sodium (DSS) in ADAM17ex/ex Mice

This protocol is adapted from studies demonstrating the increased susceptibility of ADAM17
hypomorphic mice to intestinal inflammation.[2][5]

Objective: To induce acute colitis and evaluate the role of ADAML17 in intestinal inflammation
and regeneration.

Materials:

ADAM17ex/ex mice and wild-type (WT) littermate controls (8-12 weeks old).
o Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.

« Sterile drinking water.

» Animal balance.

o Colonoscopy equipment for mice (optional).

» Histology equipment (formalin, paraffin, slides, H&E staining reagents).

e Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-phospho-STAT3).
Procedure:

o Animal Acclimation: House mice under standard conditions with a 12-hour light-dark cycle
and provide food and water ad libitum for at least one week before the experiment.

» Baseline Measurements: Record the initial body weight of all mice.
e DSS Administration:

o Prepare a 2% (w/v) solution of DSS in sterile drinking water. The concentration may need
optimization depending on the DSS batch and mouse strain.
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o Replace the regular drinking water with the DSS solution for the experimental group for a
period of 5-7 days. The control group receives regular drinking water.

e Daily Monitoring:

o Monitor the mice daily for body weight loss, stool consistency, and presence of blood in
the feces (Disease Activity Index scoring).

o Record daily water/DSS solution consumption.

e Endpoint Analysis (Day 7-10):

o

Sacrifice the mice by an approved euthanasia method.

[¢]

Dissect the entire colon from the cecum to the anus.

[e]

Measure the colon length.

[e]

Collect tissue samples for histology, protein, and RNA analysis.

(¢]

For histology, fix a segment of the distal colon in 10% buffered formalin.[2]
» Histological Analysis:

o Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E)
to assess inflammation, ulceration, and tissue damage.

» Proliferation and Signaling Analysis (Optional):

o Inject mice with BrdU (5-bromo-2'-deoxyuridine) 2 hours before sacrifice to label
proliferating cells.

o Perform immunohistochemistry on colon sections using antibodies against BrdU to assess
epithelial proliferation and anti-phospho-STAT3 to evaluate EGFR-downstream signaling.

[2]

Protocol 2: Analysis of ADAM17 Substrate Shedding
from Splenocytes
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This protocol is based on methods used to assess the shedding of ADAM17 substrates like L-
selectin from immune cells.[2][11]

Objective: To quantify the stimulated shedding of ADAM17 substrates from primary mouse
cells.

Materials:
e Spleens from ADAM17ex/ex, conditional knockout, or WT mice.
o RPMI-1640 medium.
o Fetal Bovine Serum (FBS).
e Phorbol 12-myristate 13-acetate (PMA).
« FACS buffer (PBS, 1% BSA, 0.01% NaN3).
e Fc block (anti-CD16/32 mADb).
o Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-L-selectin/CD62L).
o Flow cytometer.
Procedure:
e Splenocyte Isolation:
o Aseptically harvest spleens from mice.

o Generate a single-cell suspension by gently mashing the spleen through a 70 um cell
strainer.

o Lyse red blood cells using ACK lysis buffer.
o Wash the cells with RPMI medium and resuspend to a concentration of 1 x 107 cells/mL.

e Cell Stimulation:
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o Plate the splenocytes in a 24-well plate.

o Stimulate the cells with 100 nM PMA for 2 hours at 37°C to induce ADAM17-mediated
shedding.[2] Use an unstimulated control for comparison.

o Flow Cytometry Staining:

[e]

After stimulation, harvest the cells and wash twice with cold FACS buffer.

o

Incubate the cells with Fc block for 10 minutes on ice to prevent non-specific antibody
binding.

o

Add fluorescently-conjugated antibodies against a T-cell marker (e.g., anti-CD4) and the
ADAML17 substrate of interest (e.g., anti-L-selectin).

Incubate for 30 minutes on ice in the dark.

o

o Data Acquisition and Analysis:
o Wash the cells twice with FACS buffer.
o Resuspend the cells in 500 pL of FACS buffer.
o Analyze the cells using a flow cytometer.

o Gate on the T-cell population (CD4-positive cells) and measure the geometric mean
fluorescence intensity (gMFI) of L-selectin. A decrease in gMFI in stimulated cells
compared to unstimulated cells indicates shedding.

Visualizations
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Caption: ADAM17-mediated signaling pathways.
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Caption: Workflow for generating conditional knockout mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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